6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone
Overview
Description
6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core with a dimethylamino group at the 6-position and a fluorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone typically involves the reaction of a suitable pyrimidinone precursor with dimethylamine and a fluorinating agent. One common method involves the use of dimethylamine hydrochloride and a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidinone derivatives.
Scientific Research Applications
6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone can be compared with other similar compounds, such as:
4-dimethylaminopyridine: A derivative of pyridine with a dimethylamino group, used as a catalyst in esterification reactions.
Dimethylaniline: An organic compound with a dimethylamino group attached to a phenyl group, used as a precursor to dyes.
Hexazinone: A herbicide with a similar pyrimidinone core, used for weed control.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-(dimethylamino)-5-fluoro-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3O/c1-10(2)5-4(7)3-8-6(11)9-5/h3H,1-2H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSMLDZBFVDLKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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